Meobentine sulfate
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Overview
Description
Meobentine sulfate is a chemical compound known for its antiarrhythmic properties. It is a structural analogue of bethanidine and bretylium, and it has been studied for its potential to treat ventricular tachycardia and fibrillation . This compound is particularly notable for its ability to increase the ventricular fibrillation threshold, making it a valuable compound in the field of cardiology .
Preparation Methods
The synthesis of meobentine sulfate involves several steps, starting with the preparation of the base compound meobentine. The synthetic route typically includes the following steps:
Formation of the base compound: The initial step involves the reaction of appropriate starting materials to form the base compound meobentine.
Sulfonation: The base compound is then subjected to sulfonation to produce this compound.
Purification: The final product is purified through crystallization or other purification techniques to obtain this compound in its pure form.
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Meobentine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Meobentine sulfate has a wide range of scientific research applications, including:
Cardiology: It is primarily used in the study of antiarrhythmic drugs and their effects on ventricular tachycardia and fibrillation
Pharmacology: This compound is used to investigate the pharmacokinetics and pharmacodynamics of antiarrhythmic agents.
Toxicology: Research on this compound includes studies on its toxicity and safety profile in various animal models.
Drug Development: This compound serves as a reference compound in the development of new antiarrhythmic drugs.
Mechanism of Action
Meobentine sulfate exerts its effects by increasing the ventricular fibrillation threshold. It achieves this by modulating the electrical activity of the heart, specifically by prolonging the cycle length of ventricular tachycardia and increasing the QRS duration . The compound does not produce catecholamine release or adrenergic neuron blockade, which distinguishes it from other antiarrhythmic agents .
Comparison with Similar Compounds
Meobentine sulfate is similar to other antiarrhythmic compounds such as bethanidine sulfate and bretylium tosylate. it has unique properties that set it apart:
Properties
CAS No. |
58503-79-0 |
---|---|
Molecular Formula |
C22H36N6O6S |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,3-dimethylguanidine;sulfuric acid |
InChI |
InChI=1S/2C11H17N3O.H2O4S/c2*1-12-11(13-2)14-8-9-4-6-10(15-3)7-5-9;1-5(2,3)4/h2*4-7H,8H2,1-3H3,(H2,12,13,14);(H2,1,2,3,4) |
InChI Key |
LVEGWDSAJVVBHT-UHFFFAOYSA-N |
SMILES |
CNC(=NC)NCC1=CC=C(C=C1)OC.CNC(=NC)NCC1=CC=C(C=C1)OC.OS(=O)(=O)O |
Canonical SMILES |
CNC(=NC)NCC1=CC=C(C=C1)OC.CNC(=NC)NCC1=CC=C(C=C1)OC.OS(=O)(=O)O |
58503-79-0 | |
Related CAS |
46464-11-3 (Parent) |
Synonyms |
is(N-4-methoxybenzyl-N',N''-dimethylguanidine)sulphate meobentine meobentine sulfate meobentine sulfate (2:1) meobentine sulphate Rythmatine |
Origin of Product |
United States |
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